molecular formula C9H8N2O2 B1328138 Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate CAS No. 1040682-92-5

Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate

Cat. No.: B1328138
CAS No.: 1040682-92-5
M. Wt: 176.17 g/mol
InChI Key: VLFGZDBQUVCFJQ-UHFFFAOYSA-N
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Description

Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate is a high-purity chemical intermediate serving as a privileged scaffold in medicinal chemistry and drug discovery research. This compound belongs to the azaindole family, which is recognized for its versatile biological activity and is frequently found in pharmacologically active molecules targeting kinases . While specific biological data for this exact isomer is limited in the public domain, pyrrolopyridine cores are extensively investigated for their potential across multiple therapeutic areas. Research on similar structures has demonstrated promising activity in developing anticancer agents, antidiabetic treatments, and antimycobacterial compounds . The methyl ester functional group provides a reactive handle for further synthetic modification, allowing researchers to rapidly build complex molecular libraries for structure-activity relationship (SAR) studies and high-throughput screening . This product is intended for research and development purposes in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-6-2-4-10-7(6)3-5-11-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFGZDBQUVCFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649817
Record name Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040682-92-5
Record name Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate
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Preparation Methods

Cyclization and Functionalization Route

One documented approach starts from substituted pyridine derivatives, which undergo cyclization to form the fused pyrrolo-pyridine system, followed by esterification:

  • A key intermediate such as 6-bromo-1H-pyrrolo[3,2-c]pyridine is synthesized via iron powder reduction of a nitro-substituted pyridine N-oxide derivative.
  • Subsequent Suzuki cross-coupling reactions with arylboronic acids allow for the introduction of various substituents on the pyrrolo-pyridine core.
  • The methyl ester group is introduced either by starting from a methyl carboxylate-substituted pyridine or by esterification of the corresponding carboxylic acid intermediate.

Halogenation and Sulfonylation for Derivatization

  • This compound can be selectively halogenated at the 3-position using N-chlorosuccinimide in N,N-dimethylformamide at room temperature for 18 hours, yielding 3-chloro-4-methoxycarbonyl-1H-pyrrolo[3,2-c]pyridine with a 25% yield.
  • Sulfonylation of the nitrogen atom is achieved by treating the methyl ester with sodium hydride followed by 4-toluenesulfonyl chloride in DMF at 0 °C to room temperature, affording methyl 1-tosyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylate in 89% yield.

Deprotection and Cyclization Using Fluoride Ion

  • A related compound, methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate, is synthesized by treating a trimethylsilylethynyl-substituted nicotinic acid methyl ester with tetrabutylammonium fluoride in tetrahydrofuran at 70 °C for 4 hours. This reaction facilitates desilylation and cyclization to form the fused ring system.
  • The crude product is isolated by filtration and drying under vacuum, used directly for further transformations without purification.

Comparative Data Table of Key Preparation Steps

Step Starting Material / Reagent Conditions Product / Intermediate Yield (%) Reference
1 2-Bromo-5-methylpyridine + m-chloroperbenzoic acid Stirring in AcOH, 75 °C, 3 h 2-Bromo-5-methylpyridine-1-oxide Not specified
2 2-Bromo-5-methylpyridine-1-oxide + fuming HNO3/H2SO4 Nitration 2-Bromo-5-methyl-4-nitropyridine 1-oxide Not specified
3 Nitro compound + DMF-DMA Heating in DMF Key intermediate for cyclization Not specified
4 Intermediate + Fe powder + AcOH Reduction 6-Bromo-1H-pyrrolo[3,2-c]pyridine Not specified
5 6-Bromo-1H-pyrrolo[3,2-c]pyridine + arylboronic acid + K2CO3 + Cu(OAc)2 + pyridine Microwave irradiation, 85 °C, 30 min 6-Aryl-1H-pyrrolo[3,2-c]pyridine derivatives Not specified
6 This compound + N-chlorosuccinimide DMF, 20 °C, 18 h 3-Chloro-4-methoxycarbonyl-1H-pyrrolo[3,2-c]pyridine 25
7 This compound + NaH + 4-toluenesulfonyl chloride DMF, 0 °C to RT, 2.25 h Methyl 1-tosyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylate 89
8 5-Acetylamino-5-trimethylsilanylethynyl-2-nicotinic acid methyl ester + TBAF THF, 70 °C, 4 h Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate (related) Not specified

Research Findings and Notes

  • The use of N-chlorosuccinimide allows selective halogenation, which is crucial for further functionalization of the pyrrolo-pyridine scaffold.
  • Sulfonylation with 4-toluenesulfonyl chloride proceeds efficiently under mild conditions, providing a handle for further synthetic elaboration or improving compound stability.
  • The microwave-assisted Suzuki coupling significantly reduces reaction time and improves yields in the synthesis of substituted pyrrolo[3,2-c]pyridines, demonstrating the utility of modern synthetic techniques.
  • The fluoride ion-mediated desilylation and cyclization method is effective for constructing the fused ring system from silyl-protected alkynyl precursors, highlighting a strategic approach to ring closure.

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted pyrrolopyridines.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the potential of methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate as a promising candidate in cancer therapy. This compound has been investigated for its ability to inhibit specific kinases associated with tumor growth.

Case Study: MPS1 Inhibition

  • A notable study focused on the design and optimization of MPS1 inhibitors based on the pyrrolo[3,2-c]pyridine scaffold. The compound demonstrated potent inhibition of MPS1, with an IC50 value of 0.025 μM, showing significant antiproliferative effects in HCT116 human colon cancer cells (GI50 = 0.55 μM) .
  • Structure-based design techniques were employed to stabilize an inactive conformation of MPS1, which is crucial for therapeutic efficacy.

Antidiabetic Properties

The antidiabetic potential of this compound derivatives has also been explored. These compounds have shown promise in enhancing insulin sensitivity and reducing blood glucose levels.

Mechanism of Action

  • Similar compounds have been shown to stimulate glucose uptake in muscle and fat cells without affecting circulating insulin levels .
  • The presence of specific substituents on the pyrrolo[3,2-c]pyridine structure significantly influences their biological activity.

Case Study: Insulin Sensitivity

  • A study indicated that derivatives of pyrrolo[3,2-c]pyridine could increase insulin sensitivity by up to 37% in mouse adipocytes when tested at varying concentrations .

Antimicrobial Activity

This compound has displayed antimicrobial properties against various pathogens, including strains of Mycobacterium tuberculosis.

Case Study: Antimycobacterial Activity

  • Research has identified derivatives that inhibit the InhA enzyme in M. tuberculosis, with some exhibiting MIC values below 25 µM .
  • The structural modifications on the pyrrolo[3,2-c]pyridine scaffold were critical for enhancing activity against this pathogen.

Summary of Applications

Application AreaKey Findings
Anticancer Potent MPS1 inhibitors with significant antiproliferative effects .
Antidiabetic Enhances insulin sensitivity; reduces blood glucose levels .
Antimicrobial Effective against M. tuberculosis; inhibition of key enzymes .

Mechanism of Action

The mechanism of action of Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

Structural Analogues and Isomerism

The compound belongs to a broader class of pyrrolopyridine carboxylates. Key structural analogues include:

Compound Name CAS Number Substituents Purity Source
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate 351439-07-1 Methyl ester at 4-position of [2,3-b] isomer 97% Combi-Blocks (ST-5659)
Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate 1167056-36-1 Ethyl ester at 4-position 95% Pyridines catalog (Entry 221687)
Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate 872355-63-0 Methyl ester at 5-position of [3,2-b] isomer N/A CAS database
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 1234616-82-0 Chloro and methyl ester substituents 97% PharmaBlock (A296294)

Key Observations :

  • Positional Isomerism : The fusion position of the pyrrole and pyridine rings ([3,2-c] vs. [2,3-b]) significantly impacts electronic properties and biological interactions. For example, the [3,2-c] isomer (target compound) may exhibit distinct reactivity compared to the [2,3-b] isomer .
  • Ester Group Variation : Replacing the methyl ester with an ethyl ester (e.g., Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate) increases molecular weight (190.20 vs. 180.17 g/mol) and lipophilicity, which can influence pharmacokinetic properties .

Physicochemical Properties

Property Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Molecular Formula C₉H₈N₂O₂ C₁₀H₁₀N₂O₂ C₉H₈N₂O₂
Molecular Weight (g/mol) 180.17 190.20 180.17
Purity 95% 95% 97%
LogP (Predicted) ~1.2 ~1.8 ~1.1

Notes:

  • Chloro-substituted analogues (e.g., A296294) have higher molecular weights and altered electronic profiles due to the electron-withdrawing Cl group .

Biological Activity

Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8N2O2C_9H_8N_2O_2 and features a pyrrolopyridine scaffold that is significant for its biological properties. The compound is characterized by its unique ring structure, which influences its interaction with various biological targets.

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor and receptor modulator. Its potential as a therapeutic agent has been explored in various studies:

  • Inhibition of MPS1 Kinase : Research indicates that derivatives of the pyrrolo[3,2-c]pyridine scaffold can inhibit the MPS1 kinase, which is crucial for cell cycle regulation. For instance, a related compound demonstrated an IC50 value of 0.025 μM against MPS1, highlighting its potency as an inhibitor in cancer models .
  • Antitumor Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. One study reported IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cell lines . The mechanism involves disruption of tubulin polymerization, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The compound is also noted for its role in inhibiting key enzymes involved in cancer progression and other diseases . Its structural features allow it to bind effectively to these targets.

Case Study 1: Antiproliferative Effects

In a study focusing on the antiproliferative effects of this compound derivatives, several compounds were synthesized and evaluated for their activity against cancer cell lines. The most potent derivative exhibited an IC50 of 0.12 μM against HeLa cells and demonstrated significant disruption of microtubule dynamics . This indicates the compound's potential as a lead for developing new anticancer agents.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study revealed that modifications on the pyrrolo[3,2-c]pyridine scaffold could enhance biological activity. For example, substituents at the C-2 position significantly affected metabolic stability and potency against MPS1 . This SAR analysis is crucial for optimizing compounds for better efficacy and reduced toxicity.

Comparative Analysis with Related Compounds

To further understand the uniqueness of this compound, a comparison with similar compounds was conducted:

Compound TypeBiological ActivityNotable Features
Pyrrolo[2,3-b]pyridine Derivatives Moderate antitumor activityDifferent binding profiles
Pyrrolo[3,4-c]pyridine Derivatives Analgesic and sedative propertiesBroad pharmacological spectrum
**Indole DerivativesDiverse biological activitiesVarying mechanisms of action

This table illustrates how this compound stands out due to its specific structural characteristics and biological activities.

Q & A

Q. What are the typical synthetic routes for Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate?

The synthesis often involves multi-step heterocyclic coupling reactions. For example, analogous compounds like ethyl pyrrole carboxylates are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents . A common approach includes esterification of the carboxylic acid precursor (e.g., using methanol and a catalyst like H₂SO₄) followed by purification via column chromatography. Key intermediates may involve halogenated pyrrolopyridine derivatives, as seen in related CAS entries .

Q. How is the compound characterized structurally?

Characterization relies on 1H/13C NMR to confirm regiochemistry and purity. For example, ethyl pyrrole carboxylate derivatives show distinct aromatic proton signals in DMSO-d₆ (δ 12.5–6.3 ppm for NH and aromatic protons) . LCMS and HPLC (e.g., >95% purity thresholds) are critical for validating molecular weight and purity . Mass spectrometry (ESIMS) typically confirms the molecular ion peak (e.g., m/z 311.1 for related compounds) .

Q. What are its primary applications in medicinal chemistry?

Pyrrolopyridine carboxylates serve as scaffolds for kinase inhibitors and anticancer agents. For instance, similar compounds bind to TrkA kinase, validated via X-ray crystallography (PDB: 4PMS) . The methyl ester group enhances cell permeability, making it a precursor for prodrugs or covalent inhibitors .

Advanced Research Questions

Q. How to address regioselectivity challenges during synthesis?

Regioselectivity in pyrrolopyridine systems is influenced by steric and electronic factors. For example, substituents at the 3- or 4-position can direct coupling reactions. Use DFT calculations to predict reactive sites or employ directing groups (e.g., Boc-protected amines) to control functionalization . Experimental validation via 2D NMR (COSY, NOESY) or X-ray diffraction is essential to confirm regiochemistry .

Q. How to resolve conflicting spectral data for structural elucidation?

Contradictions in NMR or LCMS data may arise from tautomerism or impurities. For tautomers (e.g., NH proton exchange in DMSO), use variable-temperature NMR or deuterated solvents like D₂O to suppress exchange broadening . For purity disputes, combine HPLC-MS with orthogonal methods (e.g., elemental analysis) .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst screening : Pd(OAc)₂/XPhos systems improve cross-coupling efficiency for halogenated intermediates .
  • Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
  • Flow chemistry : Continuous flow systems reduce reaction times and improve reproducibility for esterification steps .

Methodological Notes

  • Synthetic Protocols : For nucleophilic substitutions, maintain anhydrous conditions to prevent ester hydrolysis.
  • Analytical Workflows : Always cross-validate NMR assignments with computational tools (e.g., ACD/Labs or MestReNova) .
  • Biological Testing : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity for kinase targets .

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